4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine
Brand Name: Vulcanchem
CAS No.: 2640880-61-9
VCID: VC11862199
InChI: InChI=1S/C15H22N4OS/c1-12-16-5-4-14(17-12)19-6-2-3-13(11-19)15(20)18-7-9-21-10-8-18/h4-5,13H,2-3,6-11H2,1H3
SMILES: CC1=NC=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3
Molecular Formula: C15H22N4OS
Molecular Weight: 306.4 g/mol

4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine

CAS No.: 2640880-61-9

Cat. No.: VC11862199

Molecular Formula: C15H22N4OS

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine - 2640880-61-9

Specification

CAS No. 2640880-61-9
Molecular Formula C15H22N4OS
Molecular Weight 306.4 g/mol
IUPAC Name [1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C15H22N4OS/c1-12-16-5-4-14(17-12)19-6-2-3-13(11-19)15(20)18-7-9-21-10-8-18/h4-5,13H,2-3,6-11H2,1H3
Standard InChI Key ZPMCJCJLCPBAQP-UHFFFAOYSA-N
SMILES CC1=NC=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3
Canonical SMILES CC1=NC=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3

Introduction

The compound 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic molecule that combines elements of pyrimidine, piperidine, and thiomorpholine. Despite the lack of specific information in the provided search results, this article will synthesize available knowledge on similar compounds and provide a structured overview of what might be expected from such a molecule.

Synthesis Methods

The synthesis of such compounds typically involves multi-step reactions, including condensation reactions to form the carbonyl linkages between the rings. Specific methods might involve the use of coupling agents like carbodiimides or the use of microwave irradiation to facilitate reactions.

Biological Activity

Compounds with similar structures often exhibit biological activities such as antibacterial, antifungal, or even antiviral properties. The presence of a pyrimidine ring, for example, is common in nucleoside analogs used as antiviral agents. The thiomorpholine and piperidine components could contribute to interactions with biological targets, potentially enhancing the compound's activity.

Research Findings and Potential Applications

While specific research findings on 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine are not available, compounds with similar structures have shown promise in various biological assays. For instance, pyrimidine derivatives are known for their role in antiviral therapies, and piperidine derivatives have been explored for their potential in treating neurological disorders.

Compound TypePotential Biological Activity
Pyrimidine DerivativesAntiviral, anticancer
Piperidine DerivativesNeurological disorders, analgesics
Thiomorpholine DerivativesAntibacterial, antifungal

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator